molecular formula C15H21N3O11 B13839844 Cytarabine-GlucA

Cytarabine-GlucA

Cat. No.: B13839844
M. Wt: 419.34 g/mol
InChI Key: GUMILTWPGDDUCX-HFLNODAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytarabine-GlucA is a compound that combines cytarabine, a pyrimidine nucleoside analog, with glucuronic acid. Cytarabine is primarily used in the treatment of various forms of leukemia, including acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia . The addition of glucuronic acid aims to enhance the pharmacokinetic properties of cytarabine, potentially improving its efficacy and reducing its toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytarabine-GlucA typically involves the conjugation of cytarabine with glucuronic acid. One common method is the activation of the carboxyl group of glucuronic acid, followed by its coupling with the amino group of cytarabine. This can be achieved using coupling agents such as carbodiimides under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a stable form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Cytarabine-GlucA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield various derivatives with modified pharmacological properties .

Scientific Research Applications

Cytarabine-GlucA has a wide range of scientific research applications:

Mechanism of Action

Cytarabine-GlucA exerts its effects by inhibiting DNA synthesis. Cytarabine, the active component, is phosphorylated intracellularly to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately resulting in cell death. The glucuronic acid moiety may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytarabine-GlucA is unique due to the addition of glucuronic acid, which may improve its pharmacokinetic profile and reduce toxicity compared to cytarabine alone. This modification can potentially lead to better therapeutic outcomes and fewer side effects .

Properties

Molecular Formula

C15H21N3O11

Molecular Weight

419.34 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H21N3O11/c16-5-1-2-18(15(26)17-5)12-9(22)6(19)4(28-12)3-27-14-10(23)7(20)8(21)11(29-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H2,16,17,26)/t4-,6-,7+,8+,9+,10-,11+,12-,14-/m1/s1

InChI Key

GUMILTWPGDDUCX-HFLNODAVSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

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